molecular formula C10H9ClN2O B1406519 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol CAS No. 1593233-73-8

1-[(3-Chlorophenyl)methyl]pyrazol-4-ol

Cat. No. B1406519
CAS RN: 1593233-73-8
M. Wt: 208.64 g/mol
InChI Key: WPGJPNYCYDDXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(3-Chlorophenyl)methyl]pyrazol-4-ol” is a chemical compound with the molecular formula C9H7ClN2O . It is also known by other names such as “1-(4-Chlorophenyl)-1H-pyrazol-3-ol” and "1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one" .


Molecular Structure Analysis

The molecular structure of “1-[(3-Chlorophenyl)methyl]pyrazol-4-ol” can be analyzed using various spectroscopic techniques . For a detailed structural analysis, techniques such as X-ray diffraction studies can be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(3-Chlorophenyl)methyl]pyrazol-4-ol” can be determined using various analytical techniques. The compound has an average mass of 194.618 Da and a monoisotopic mass of 194.024689 Da .

Scientific Research Applications

Synthetic and Medicinal Perspective

Pyrazoles, including derivatives like 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol, are a significant class within the azole family, showing extensive applications in various fields, especially in medicinal chemistry. Methyl substituted pyrazoles have been identified as potent medicinal scaffolds demonstrating a broad spectrum of biological activities. These derivatives have been synthesized through detailed synthetic approaches and analyzed for their medical significance, aiding medicinal chemists in generating new leads with high efficacy and lower microbial resistance (Sharma et al., 2021).

Role in Heterocyclic Chemistry

The pyrazole moiety is recognized as a pharmacophore, playing a crucial role in many biologically active compounds, making it an interesting template for combinatorial and medicinal chemistry. Pyrazole derivatives, including those similar to 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol, are extensively used as synthons in organic synthesis, displaying a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and more. The synthesis of pyrazole heterocycles involves condensation followed by cyclization, achieved under various conditions, highlighting the importance of pyrazoles in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Antioxidant Properties and Cell Impairment Remediation

Chromones and their derivatives, including pyrazole-based compounds, are natural compounds associated with significant physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer. These activities are believed to be linked to the antioxidant properties of these compounds, neutralizing active oxygen and interrupting free radical processes that can delay or inhibit cell impairment leading to various diseases. This highlights the potential of pyrazole derivatives, including 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol, in contributing to the development of therapeutic agents with antioxidant capabilities (Yadav et al., 2014).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-3-1-2-8(4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGJPNYCYDDXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-benzyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Chlorophenyl)methyl]pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-[(3-Chlorophenyl)methyl]pyrazol-4-ol
Reactant of Route 3
Reactant of Route 3
1-[(3-Chlorophenyl)methyl]pyrazol-4-ol
Reactant of Route 4
1-[(3-Chlorophenyl)methyl]pyrazol-4-ol
Reactant of Route 5
Reactant of Route 5
1-[(3-Chlorophenyl)methyl]pyrazol-4-ol
Reactant of Route 6
1-[(3-Chlorophenyl)methyl]pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.